molecular formula C22H20N4O3S2 B278644 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

Cat. No. B278644
M. Wt: 452.6 g/mol
InChI Key: PBUFAKYNUBKECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is a member of the thiadiazole family and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase IX, which are involved in tumor growth and progression. Additionally, this compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid protein in Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid protein, which is believed to play a role in the development of the disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide in lab experiments include its potential applications in medicine, particularly in the treatment of cancer and Alzheimer's disease. Additionally, this compound has been shown to have a high degree of selectivity for certain enzymes, making it a potentially useful tool for studying the role of these enzymes in disease. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide. One area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in medicine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating cancer and Alzheimer's disease. Finally, research is needed to explore the potential use of this compound in other areas of medicine, such as infectious diseases and autoimmune disorders.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide involves the reaction of 4-methylphenylhydrazine with ethyl 2-bromoacetate to form 1-(4-methylphenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring, followed by reaction with 2-bromo-1-phenylethanol to introduce the phenyl ethyl thioether group. The final step involves the reaction of the intermediate with carboxylic acid to form the desired compound.

Scientific Research Applications

1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide has been studied for its potential applications in medicine. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid protein, a hallmark of the disease.

properties

Product Name

1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H20N4O3S2/c1-14-7-9-17(10-8-14)26-12-16(11-19(26)28)20(29)23-21-24-25-22(31-21)30-13-18(27)15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3,(H,23,24,29)

InChI Key

PBUFAKYNUBKECV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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